molecular formula C7H6Cl2OS B594460 2,5-dichloro-4-(methylthio)-Phenol CAS No. 21923-22-8

2,5-dichloro-4-(methylthio)-Phenol

Cat. No.: B594460
CAS No.: 21923-22-8
M. Wt: 209.084
InChI Key: YGFPFLRARVYKBZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(methylthio)-Phenol (CAS 21923-22-8) is a halogenated phenolic compound with the molecular formula C₇H₆Cl₂OS and a molar mass of 209.09 g/mol . The structure features chlorine atoms at the 2- and 5-positions of the benzene ring and a methylthio (-SMe) group at the 4-position (Figure 1).

Properties

CAS No.

21923-22-8

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.084

IUPAC Name

2,5-dichloro-4-methylsulfanylphenol

InChI

InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3

InChI Key

YGFPFLRARVYKBZ-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C(=C1)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-(methylthio)-Phenol typically involves the chlorination of 4-(methylthio)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(methylthio)-Phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Phenol derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2,5-Dichloro-4-(methylthio)-Phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5-dichloro-4-(methylthio)-Phenol with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents Primary Applications
This compound C₇H₆Cl₂OS 209.09 21923-22-8 Cl (2,5), -SMe (4) Pesticide intermediate
2-(Methylthio)phenol C₇H₈OS 140.20 1073-29-6 -SMe (2) Floral volatile, pollinator attractant
4-(Methylthio)phenyl dipropyl phosphate (Propaphos) C₁₃H₂₁O₃PS 300.33 N/A -SMe (4), phosphate ester Insecticide
Chlorthiophos I C₁₁H₁₅Cl₂O₃PS₂ 385.30 21923-23-9 Cl (2,5), -SMe (4), phosphorothioate Organophosphate pesticide
Key Observations:

Chlorination Effects: The presence of chlorine atoms in this compound increases its molecular weight and electron-withdrawing character compared to non-chlorinated analogs like 2-(methylthio)phenol. This enhances stability and resistance to microbial degradation, favoring pesticidal applications .

Functional Group Modifications: Phosphate Esters: Propaphos and Chlorthiophos I replace the phenolic hydroxyl group with phosphate or phosphorothioate esters, increasing their hydrophobicity and enabling acetylcholinesterase inhibition in pests . Natural vs. Synthetic Derivatives: 2-(Methylthio)phenol is naturally produced in plants (e.g., Caladenia orchids) as a pollinator attractant, whereas chlorinated derivatives are synthetic and tailored for industrial use .

Physicochemical Properties

  • Acidity: The electron-withdrawing Cl groups lower the pKa of the phenolic hydroxyl group compared to non-chlorinated analogs, increasing acidity and reactivity in nucleophilic environments .

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